
1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the carboxylic acid and methoxyethyl groups attached at the 1 and 5 positions of the ring, respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is typically reactive and can participate in various reactions such as esterification and amide formation . The pyrazole ring might also participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could result in the compound having some degree of solubility in water . The compound might also exhibit typical properties of aromatic compounds .Applications De Recherche Scientifique
Synthesis and Characterization
Functionalization and Characterization : The derivative of 1H-pyrazole-3-carboxylic acid was studied for functionalization reactions with aminophenols, leading to N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, providing insights into the structural properties of these compounds through spectroscopic data and theoretical studies (Yıldırım & Kandemirli, 2006).
Antifungal Activity and SDH Inhibition : A study on novel derivatives of 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid demonstrated significant antifungal activity against various fungi and inhibitory effects against SDH enzymes. This research suggests potential applications in antifungal treatments and enzyme inhibition (Liu et al., 2020).
Auxin Activities : Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate was synthesized, and its auxin activities were explored. Although auxin activities were not high, some compounds showed antiblastic effects on wheat gemma (Yue et al., 2010).
Medicinal Chemistry and Catalysis
- Novel Ligands and Catalysis : Research on 1H-pyrazole-3(5)-carboxylic acids aimed to create novel ligands with triazole moieties and investigate their use in medicinal chemistry and metal complex catalysis. This study developed methods for synthesizing previously unknown compounds with potential applications in these fields (Dalinger et al., 2020).
Optical and Structural Properties
- Nonlinear Optical Properties : A study on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid highlighted its nonlinear optical activity, supported by experimental and theoretical investigations including NMR and FT-IR spectroscopy, and NBO analysis. This research suggests potential applications in optical materials and technologies (Tamer et al., 2015).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as antisense oligonucleotides, have been found to target rna . They do this by recognizing any sequence within RNA through complementary base pairing .
Mode of Action
Similar compounds, like antisense oligonucleotides, interact with their targets (rna) by complementary base pairing . This interaction can control processes that affect disease .
Biochemical Pathways
2-keto acids, which are key intermediates in amino acid biosynthesis, can be converted to a wide range of chemicals . It’s possible that similar compounds may affect these pathways, but more research is needed to confirm this.
Pharmacokinetics
A study on a 2’-methoxyethyl-modified antisense oligonucleotide conjugated to galnac3 showed a 10-fold improvement in potency in mice and up to a 30-fold potency improvement in humans, resulting in overall lower effective dose and exposure levels . This suggests that similar compounds may have favorable ADME properties.
Result of Action
The action of similar compounds, like antisense oligonucleotides, can modulate protein production by controlling the expression of genes that impact disease .
Action Environment
It’s known that the chemical properties of similar compounds, like synthetic nucleic acids, are fundamentally different from typical small molecule drugs . These properties may influence how the compound interacts with its environment.
Orientations Futures
The future research directions for this compound would depend on its intended use. If it’s being studied for potential medicinal applications, future research could involve investigating its biological activity, pharmacokinetics, and toxicity. If it’s being used in materials science or another field, future research might focus on exploring its physical properties and potential applications .
Analyse Biochimique
Biochemical Properties
1-(2-Methoxyethyl)-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as acetyl-CoA synthetase 2 (ACSS2), which is crucial for energy production and lipid synthesis . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the AMPK pathway, which is essential for maintaining cellular energy homeostasis . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to interact with NADPH oxidase, influencing reactive oxygen species (ROS) production in cells . These interactions can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, the compound’s stability in plasma and tissues can affect its pharmacokinetics and biodistribution . Long-term exposure to the compound may lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that higher doses of similar compounds can cause hepatotoxicity and other adverse effects . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, it can be metabolized by enzymes such as acetyl-CoA synthetase 2 (ACSS2), which is involved in the conversion of acetate to acetyl-CoA . These interactions can influence overall metabolic processes in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. For instance, its distribution in plasma and tissues can be influenced by its binding to plasma proteins . Understanding these interactions is essential for predicting its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, its localization to the plasma membrane can influence its interaction with membrane-bound enzymes and receptors . These localization patterns are crucial for understanding its cellular effects.
Propriétés
IUPAC Name |
2-(2-methoxyethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-12-5-4-9-6(7(10)11)2-3-8-9/h2-3H,4-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBGYSNAQPJLCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936249-31-9 | |
| Record name | 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1360952.png)
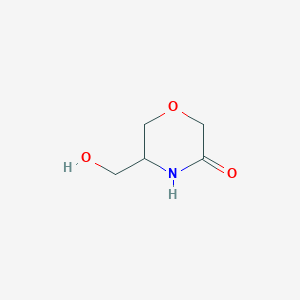
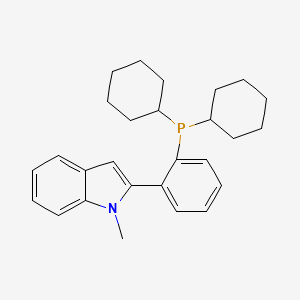
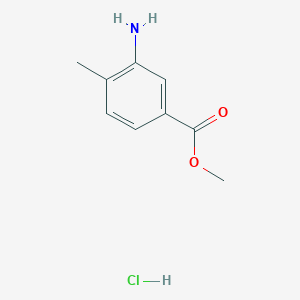
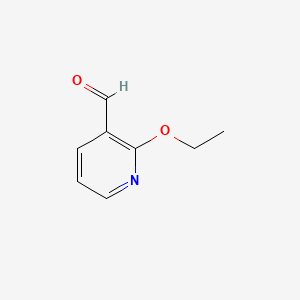
![4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360968.png)
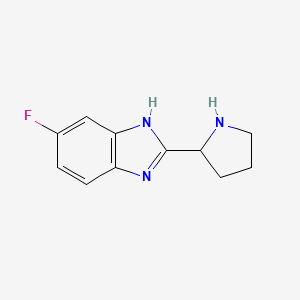
![[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1360971.png)
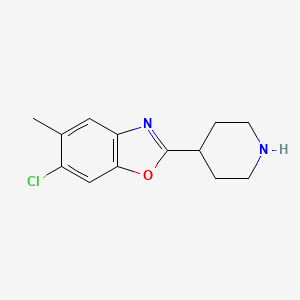
![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid](/img/structure/B1360975.png)
